molecular formula C11H12F3NO2 B13954335 Methyl 3-((methyl(trifluoromethyl)amino)methyl)benzoate

Methyl 3-((methyl(trifluoromethyl)amino)methyl)benzoate

Cat. No.: B13954335
M. Wt: 247.21 g/mol
InChI Key: RFGLZPDXSCUFFM-UHFFFAOYSA-N
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Description

Methyl 3-((methyl(trifluoromethyl)amino)methyl)benzoate is an organic compound with a complex structure that includes a trifluoromethyl group, an amino group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((methyl(trifluoromethyl)amino)methyl)benzoate typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((methyl(trifluoromethyl)amino)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-((methyl(trifluoromethyl)amino)methyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Methyl 3-((methyl(trifluoromethyl)amino)methyl)benzoate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(trifluoromethyl)benzoate
  • Methyl 4-(trifluoromethyl)benzoate
  • 3-(Trifluoromethyl)benzonitrile
  • 3-(Trifluoromethyl)phenol

Uniqueness

Methyl 3-((methyl(trifluoromethyl)amino)methyl)benzoate is unique due to the presence of both the trifluoromethyl and amino groups, which confer distinct chemical properties and reactivity. This combination is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

methyl 3-[[methyl(trifluoromethyl)amino]methyl]benzoate

InChI

InChI=1S/C11H12F3NO2/c1-15(11(12,13)14)7-8-4-3-5-9(6-8)10(16)17-2/h3-6H,7H2,1-2H3

InChI Key

RFGLZPDXSCUFFM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)C(=O)OC)C(F)(F)F

Origin of Product

United States

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